molecular formula C13H19N3 B8138805 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Cat. No.: B8138805
M. Wt: 217.31 g/mol
InChI Key: YYKUJMXIBWSNFE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a fused pyridine and diazepine ring system, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine typically involves the construction of the diazepine ring system through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyridine fragment. This can be achieved through a series of reactions including cyclization and functionalization of intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the diazepine ring .

Scientific Research Applications

1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets in the body. It acts as a positive allosteric modulator of the GABA_A receptor complex, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to its anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is unique due to its specific structural features, such as the cyclopropylmethyl group and the fused pyridine-diazepine ring system. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

1-(cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10-2-5-12-8-14-6-7-16(13(12)15-10)9-11-3-4-11/h2,5,11,14H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKUJMXIBWSNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNCCN2CC3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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